![molecular formula C18H16F3NO4S2 B2539794 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034359-45-8](/img/structure/B2539794.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted benzenesulfonamides has been explored in various contexts, with different substituents leading to compounds with significant biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies and biochemical characterizations . Similarly, the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides has been undertaken as aldose reductase inhibitors, showing promising in vitro activity and antioxidant potential . These syntheses often involve the formation of key intermediates, such as hemiaminals, which can be further reduced to yield pharmacophoric elements like 2-hydroxyalkyl benzenesulfonamides .
Molecular Structure Analysis
X-ray crystallographic studies have been pivotal in understanding the molecular structure of N-substituted benzenesulfonamides. These studies have revealed the binding mechanisms of these compounds to various enzymes, such as carbonic anhydrase isoform II . The incorporation of flexible triazole moieties into benzenesulfonamide structures has been shown to result in highly effective carbonic anhydrase inhibitors, with the molecular flexibility playing a crucial role in their inhibitory activity .
Chemical Reactions Analysis
The reactivity of N-substituted benzenesulfonamides has been explored in the context of forming glycosidic linkages. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the versatility of sulfonamide groups in chemical transformations . Additionally, the chlorination of 2-thiophenesulfonamide and subsequent reactions with polyhaloethenes have been studied, leading to various N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides with potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted benzenesulfonamides are closely related to their biological activities. For instance, the introduction of hydrophobic or hydrophilic substituents can significantly affect the cytotoxicity and solubility of these compounds . The permeability of these molecules through biological membranes, as well as their potential to induce apoptosis or inhibit enzymes, is often a result of their specific physical and chemical characteristics .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S2/c1-17(23,16-10-12-6-2-4-8-14(12)27-16)11-22-28(24,25)15-9-5-3-7-13(15)26-18(19,20)21/h2-10,22-23H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFBPOZNKLNMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide |
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